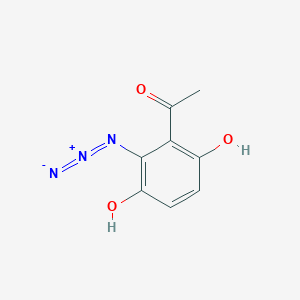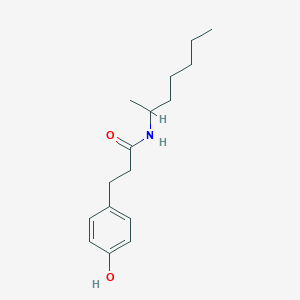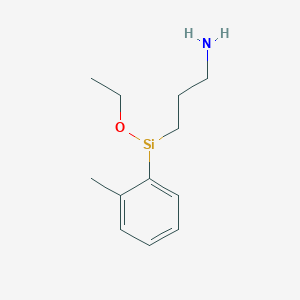
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is a silicon-based compound that features an amino group, an ethoxy group, and a 2-methylphenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl typically involves the reaction of 3-aminopropylsilane with ethoxy and 2-methylphenyl reagents under controlled conditions. One common method is the hydrolytic condensation of 3-aminopropylsilane with ethoxy and 2-methylphenyl groups in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
化学反応の分析
Types of Reactions
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The ethoxy and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
科学的研究の応用
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent for modifying surfaces of metal oxides and other materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings and materials for medical devices.
作用機序
The mechanism of action of (3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl involves the interaction of its functional groups with target molecules. The amino group can form hydrogen bonds and electrostatic interactions, while the ethoxy and 2-methylphenyl groups contribute to hydrophobic interactions. These interactions facilitate the binding and modification of surfaces, making the compound effective in various applications .
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with three ethoxy groups instead of one.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxy group, offering different reactivity and applications.
(3-Mercaptopropyl)trimethoxysilane: Features a mercapto group, providing unique properties for specific applications.
Uniqueness
(3-Aminopropyl)(ethoxy)(2-methylphenyl)silyl is unique due to its combination of amino, ethoxy, and 2-methylphenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for surface modification and functionalization in diverse scientific and industrial applications .
特性
CAS番号 |
110100-24-8 |
|---|---|
分子式 |
C12H20NOSi |
分子量 |
222.38 g/mol |
InChI |
InChI=1S/C12H20NOSi/c1-3-14-15(10-6-9-13)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10,13H2,1-2H3 |
InChIキー |
CUDQKRYBRDXZSD-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


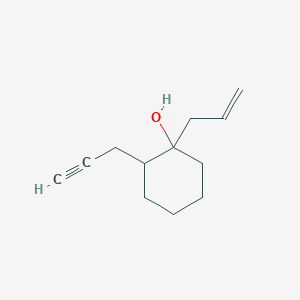
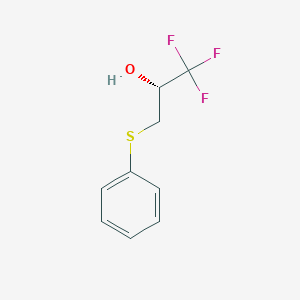
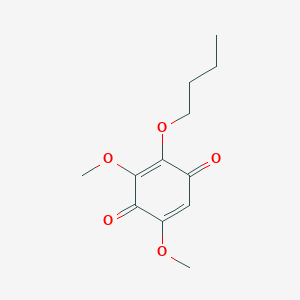
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
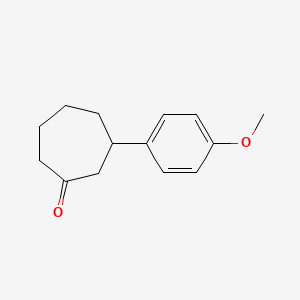
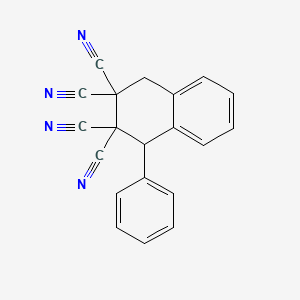
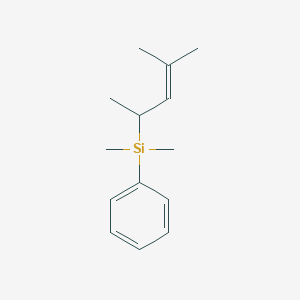
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
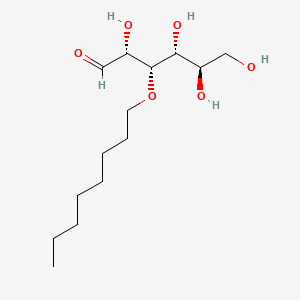
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
